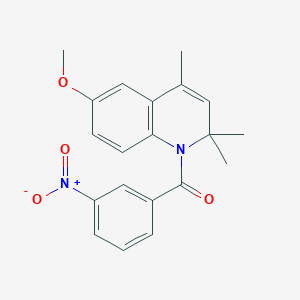![molecular formula C13H18N4OS2 B11038398 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11038398.png)
2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential as a pesticide or herbicide, given its activity against various pests and weeds.
Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1,3-thiazol-5-yl)ethanol
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
Uniqueness
Compared to similar compounds, 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of thiazole and thiadiazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18N4OS2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H18N4OS2/c1-4-9(5-2)12-16-17-13(20-12)15-11(18)6-10-7-19-8(3)14-10/h7,9H,4-6H2,1-3H3,(H,15,17,18) |
InChI Key |
KZTYUCYCYMDJQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11038315.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11038328.png)
![2,4-dichloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11038340.png)


![dimethyl 2-[2,2,6-trimethyl-1-(3-phenylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038358.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethyl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038361.png)
![(1E)-8-ethoxy-1-[(4-ethylphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038363.png)
![N-{(Z)-[(4,6-dimethylquinazolin-2-yl)amino][(phenylcarbonyl)amino]methylidene}benzamide](/img/structure/B11038366.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide](/img/structure/B11038374.png)

![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038378.png)

